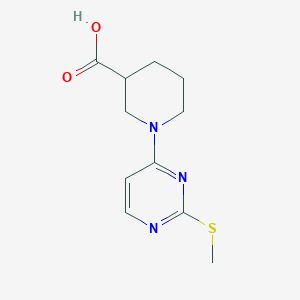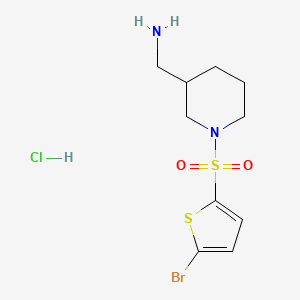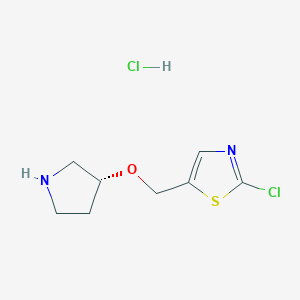
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is a chemical compound characterized by its intricate structure and unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride typically involves the reaction of 2-chloropyridine with (R)-3-pyrrolidinol under specific conditions that favor the formation of the desired product. This reaction is carried out in an appropriate solvent, such as dichloromethane, and under controlled temperature conditions. The reaction is often catalyzed by a base, such as sodium hydride, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: On an industrial scale, the production process involves optimizing the reaction conditions to maximize yield and purity. This might include fine-tuning the temperature, reaction time, and concentration of reagents. The product is then isolated using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride undergoes a variety of chemical reactions. Notably, it can participate in substitution reactions where the chlorine atom is replaced by other groups. Additionally, it can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include solvents like ethanol or acetonitrile and may require elevated temperatures or the presence of a catalyst.
Major Products: The reactions can yield various products depending on the reagents used. Substitution reactions, for example, can produce derivatives where the chlorine atom is replaced by different functional groups. Oxidation and reduction reactions modify the pyrrolidine ring, leading to different structural variants of the compound.
Applications De Recherche Scientifique
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is utilized extensively in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it's used in the study of enzyme interactions and molecular pathways. In medicine, it holds potential for the development of new pharmaceuticals due to its unique structure. Industrially, it's applied in the manufacture of specialized chemicals and intermediates.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets. Its pyridine ring and pyrrolidine moiety allow it to interact with certain enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or insights into biological processes.
Comparaison Avec Des Composés Similaires
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride can be compared to other compounds with similar structural features, such as other substituted pyridines or pyrrolidines. These comparisons highlight its unique reactivity and potential applications. Similar compounds might include 2-chloro-5-(hydroxymethyl)pyridine and other pyridine derivatives with different substituents on the ring.
In essence, this compound stands out due to its specific structure and the versatile reactions it can undergo, making it a valuable compound in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
2-chloro-5-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-8(5-13-10)7-14-9-3-4-12-6-9;/h1-2,5,9,12H,3-4,6-7H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMECFULPJCHW-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7898954.png)



![3-[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898975.png)






![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899014.png)
![[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7899021.png)
